[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate is a complex organic compound characterized by its unique structure, which includes aromatic rings and various functional groups. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3,4-dichlorophenyl and 3,4-dimethoxyphenyl precursors, followed by their condensation under specific reaction conditions to form the final product. Common reagents used in these reactions include acids, bases, and various solvents to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate include other aromatic compounds with similar functional groups, such as:
- [(Z)-[1-amino-2-(2,6-dichlorophenyl)ethylidene]urea, hydrochloride]
- [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino 2-(2,3-dimethylphenoxy)acetate]
Uniqueness
What sets this compound apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-24-15-6-4-12(8-16(15)25-2)10-18(23)26-22-17(21)9-11-3-5-13(19)14(20)7-11/h3-8H,9-10H2,1-2H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNSTHBKZSCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.